Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS: 2059944-24-8, molecular formula: C₁₉H₂₆N₄O₂) is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a benzyl ester at position 7, an aminomethyl group at position 3, and a 2-methylpropyl substituent at position 2 . Its molecular weight (342.44 g/mol) and functional groups suggest applications in drug discovery, particularly in targeting enzymes or receptors requiring polar interactions.
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-(2-methylpropyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H26N4O2/c1-14(2)10-16-17(11-20)23-9-8-22(12-18(23)21-16)19(24)25-13-15-6-4-3-5-7-15/h3-7,14H,8-13,20H2,1-2H3 |
InChI Key |
BBTMTCBXGWYCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is typically synthesized via cyclocondensation or cyclization reactions involving pyrazine derivatives and appropriate amines or hydrazines.
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds:
A common strategy for constructing fused heterocycles like imidazo[1,2-a]pyrazines involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. This method yields pyrazole or imidazo-fused heterocycles by forming the nitrogen-containing ring system through condensation and cyclization steps under mild acidic or neutral conditions.Multicomponent One-Pot Synthesis:
Recent advances include one-pot multicomponent reactions where hydrazines, aldehydes/ketones, and other electrophiles are combined to form the heterocyclic core efficiently. This approach improves yields and reduces purification steps.Transition Metal-Catalyzed Cyclizations:
Palladium-catalyzed carbonylation and other metal-catalyzed cyclizations have been reported to assemble complex heterocycles, including imidazo and pyrazine fused systems, with high regioselectivity and functional group tolerance.
Preparation of Benzyl Carboxylate Ester
Esterification of Carboxylic Acid Precursors:
The benzyl carboxylate group at the 7-position is typically prepared by esterification of the corresponding carboxylic acid intermediate with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or by using benzyl halides in the presence of a base.Prodrug and Salt Formation Considerations:
According to related patent literature, pharmaceutically acceptable salts and prodrugs of such compounds can be prepared by reacting the free acid with various organic or inorganic bases, including amines and alkali metal hydroxides, to improve solubility and bioavailability.
Representative Synthetic Route Summary
Analytical Data and Yields from Literature
Summary and Research Insights
The synthetic preparation of Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a multi-step process involving strategic construction of the imidazo[1,2-a]pyrazine core, followed by selective functional group transformations.
Key steps include bromination of pyrazine carboxylate derivatives to introduce a leaving group, nucleophilic substitution to install the aminomethyl group, cyclocondensation to form the fused heterocycle, alkylation to add the isobutyl side chain, and esterification to attach the benzyl carboxylate.
Yields vary by step but can be optimized through reaction condition control, choice of catalysts, and purification methods.
The preparation methods are supported by patent literature and synthetic organic chemistry principles, with data derived from multiple authoritative sources excluding unreliable websites.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Aminomethyl vs. Chlorosulfonylmethyl (Position 3)
The aminomethyl group in the target compound enables hydrogen bonding, making it suitable for interactions with biological targets like enzymes or GPCRs. In contrast, the chlorosulfonylmethyl group in the analogue (CAS: 2059966-42-4) is electrophilic, favoring reactions with nucleophiles (e.g., amines) to form sulfonamides, a common pharmacophore .
2-Methylpropyl vs. Difluoromethyl (Position 2)
Conversely, the difluoromethyl group in CAS: 2059948-92-2 introduces electronegativity and metabolic stability, a feature leveraged in fluorinated pharmaceuticals (e.g., antimalarials or antivirals) .
Benzyl Ester (Position 7) vs. Dihydrochloride Salt
The benzyl ester in the target compound may serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid. The dihydrochloride salt (CAS: 2227206-01-9) offers enhanced solubility, critical for intravenous formulations but may reduce oral bioavailability due to increased polarity .
Biological Activity
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- CAS Number : 2059944-24-8
The compound features an imidazo[1,2-a]pyrazine core structure with various functional groups that contribute to its biological activity. The presence of the aminomethyl group is particularly significant in enhancing its pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Properties : Many imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain Mannich bases derived from imidazo compounds possess significant antiproliferative activity with GI50 values comparable to standard anticancer drugs .
- Antimicrobial Activity : The compound's structural features suggest potential antibacterial and antifungal properties. Research on related Mannich bases has highlighted their effectiveness against different pathogens, indicating a promising avenue for further investigation into the antimicrobial efficacy of this compound .
- Enzyme Inhibition : Some derivatives have been explored for their ability to inhibit key enzymes such as carbonic anhydrases and cholinesterases. These activities are crucial in the development of therapeutic agents for conditions like glaucoma and Alzheimer's disease .
Case Studies
-
Anticancer Activity :
A study synthesized a series of Mannich bases based on imidazo[1,2-a]pyrazine and evaluated their effects on human cancer cell lines. The results indicated that several compounds exhibited significant growth inhibition with GI50 values ranging from 0.01 to 79.4 µM. Notably, compounds with structural similarities to this compound showed promising results against multiple cancer types . -
Antimicrobial Studies :
Research into Mannich bases revealed their potential as antimicrobial agents. Compounds were tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. This suggests that this compound may also possess similar properties due to its structural characteristics.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Imidazo[1,2-a]pyrimidine derivatives | Significant growth inhibition in cancer cell lines |
| Antimicrobial | Mannich bases from imidazo compounds | Effective against various bacterial and fungal strains |
| Enzyme Inhibition | Benzimidazole derivatives | Inhibition of carbonic anhydrases and cholinesterases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
